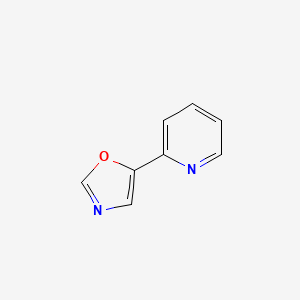

5-(2-Pyridyl)-1,3-oxazole

Overview

Description

“5-(2-Pyridyl)-1,3-oxazole” is a chemical compound that contains a pyridyl group and an oxazole group. The pyridyl group is a piece of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The oxazole group is a five-membered ring containing two nitrogen atoms and three carbon atoms .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyridyl group and an oxazole group. These groups are likely to be connected in a way that allows for conjugation, or the delocalization of electrons, across the molecule .

Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and varied, depending on the specific conditions and reactants involved. For example, it may undergo reactions with other compounds to form new products .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be influenced by its molecular structure. For example, the presence of the pyridyl and oxazole groups may affect its solubility, reactivity, and other properties .

Scientific Research Applications

1. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Kinase Inhibition

The derivatives of 2-anilino-5-phenyloxazole, structurally similar to 5-(2-Pyridyl)-1,3-oxazole, have been identified as potent inhibitors of VEGFR2 kinase. These compounds have shown effectiveness at both enzymatic and cellular levels, demonstrating potential in cancer treatment, specifically in inhibiting tumor growth and metastasis (Harris et al., 2005).

2. Photophysical Properties for Laser Dyes and Biological Stains

Various 5-aryl-2-(4-pyridyl)oxazoles, related to this compound, exhibit unique photophysical properties. These properties make them valuable as laser dyes, scintillation fluors, biological stains, and shifters for luminescent solar concentrators. This highlights their utility in both technological and biological applications (Hall et al., 1992).

3. Fluorescence and Acid-Base Properties

The spectral-luminescence and acid-base properties of 2-(4-pyridyl)-5-(4-R-phenyl)oxazoles, closely related to this compound, have been studied. These compounds demonstrate significant π-electron conjugation and high fluorescence quantum yields, making them useful in fluorescence spectroscopy and chemical sensing (Afanasiadi et al., 1985).

4. Catalytic Synthesis and Mechanism Studies

Research on 1,3-oxazole derivatives, like this compound, focuses on their catalytic synthesis using various metal catalysts. These studies contribute to a deeper understanding of the mechanisms involved in the synthesis and functionalization of oxazole derivatives, which are important in medicinal, pharmaceutical, agrochemical, and material sciences (Shinde et al., 2022).

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-pyridin-2-yl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c1-2-4-10-7(3-1)8-5-9-6-11-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMKXMDGONYZHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353190 | |

| Record name | 5-(2-Pyridyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70380-73-3 | |

| Record name | 5-(2-Pyridyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

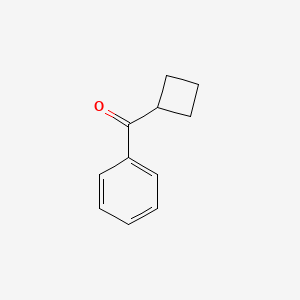

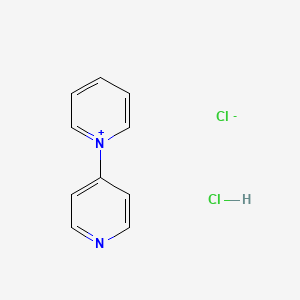

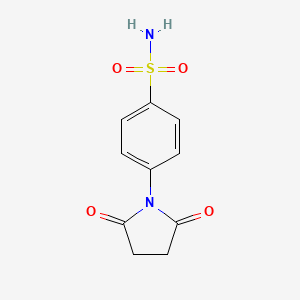

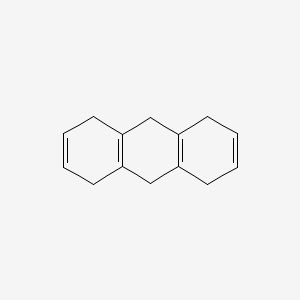

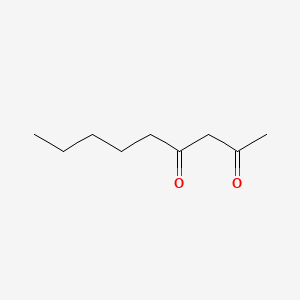

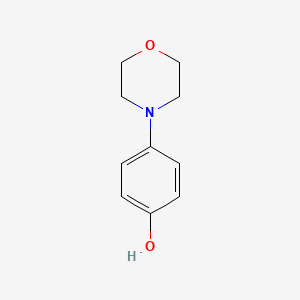

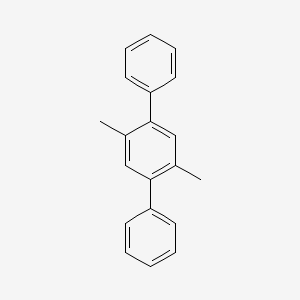

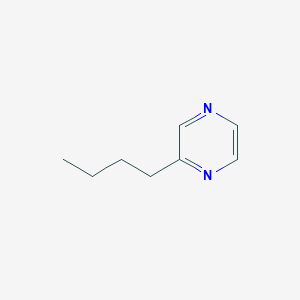

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.